molecular formula C18H34O3 B14175015 11-Hydroxyoctadec-12-enoic acid CAS No. 922174-72-9

11-Hydroxyoctadec-12-enoic acid

Cat. No.: B14175015
CAS No.: 922174-72-9
M. Wt: 298.5 g/mol
InChI Key: ONAMALXVRDKFRJ-UHFFFAOYSA-N
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Description

11-Hydroxyoctadec-12-enoic acid is a long-chain fatty acid with the molecular formula C18H34O3 It is a hydroxylated derivative of octadecenoic acid, characterized by the presence of a hydroxyl group at the 11th carbon and a double bond between the 12th and 13th carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyoctadec-12-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of octadecenoic acid using specific catalysts and reagents. For instance, the use of imidazole salts for dehydration, NaH-promoted reaction of ricinoleic acid methyl ester with MeI catalyzed by lipase P, and macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid are some of the methods employed .

Industrial Production Methods: Industrial production of this compound often involves the esterification of ricinoleic acid by maleic or succinic anhydride, followed by macrolactonization using Boc2O–Et3N/DMAP or Boc2O–(i-Pr)2Net–pyrrolidinopyridine (4-PP). These methods ensure the production of biodegradable polyanhydrides and polyesters that are used as agents to deliver drugs to necessary targets .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 11-Hydroxyoctadec-12-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical properties and reactivity. Its ability to form biodegradable polyanhydrides and polyesters makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

922174-72-9

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

11-hydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

ONAMALXVRDKFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(CCCCCCCCCC(=O)O)O

Origin of Product

United States

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